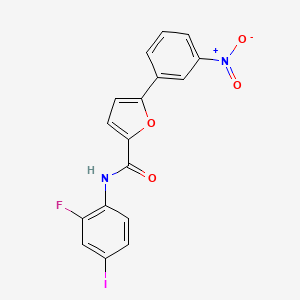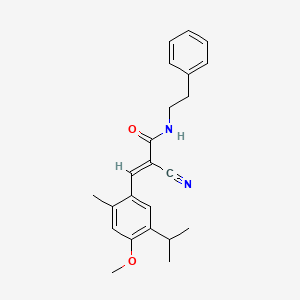
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide, also known as IMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is a member of the acrylamide family and has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide is not fully understood, but studies have shown that it acts as a potent inhibitor of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, this compound has been found to have analgesic properties, making it a potential treatment for pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide in lab experiments is its potency. This compound has been found to be a highly effective inhibitor of tubulin polymerization, making it a valuable tool for studying the cell cycle and apoptosis. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other tubulin inhibitors. However, one limitation of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and require specialized equipment.
Orientations Futures
There are several potential future directions for research on 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. One area of research is the development of new cancer therapies based on this compound. Studies have shown that this compound has the potential to inhibit the growth of a range of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, research on the anti-inflammatory properties of this compound may lead to the development of new treatments for inflammatory diseases. Finally, further research on the biochemical and physiological effects of this compound may uncover new applications for this compound in a range of fields.
Méthodes De Synthèse
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-5-isopropyl-2-methylphenol with 2-bromoethylamine hydrobromide to form an intermediate product. This intermediate is then reacted with 2-phenylethylamine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-16(2)21-14-19(17(3)12-22(21)27-4)13-20(15-24)23(26)25-11-10-18-8-6-5-7-9-18/h5-9,12-14,16H,10-11H2,1-4H3,(H,25,26)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANFVFWTJMXCJ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

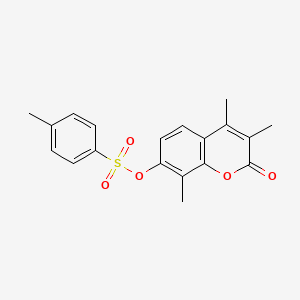
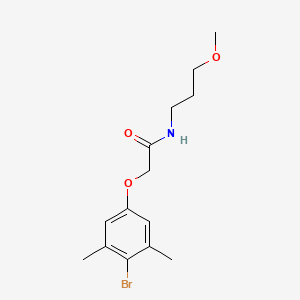
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)
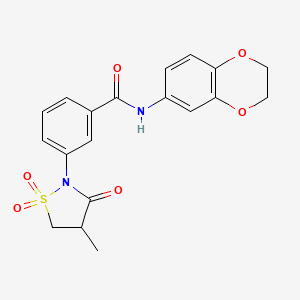
![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)

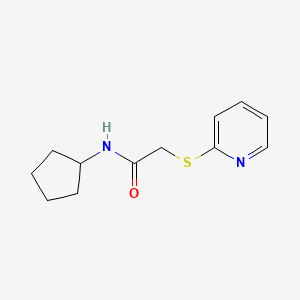
![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
